2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester
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Overview
Description
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-thiazine core, which is a fused ring system combining pyridine and thiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as cyclization, acylation, and esterification.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring systems, such as:
- Quinoline derivatives
- Benzothiazine derivatives
- Pyrimidine derivatives
Uniqueness
What sets 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
109493-54-1 |
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Molecular Formula |
C20H17N3O4S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 3-benzoyl-7-methyl-4-oxo-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C20H17N3O4S/c1-4-10-21-20-23(17(24)13-8-6-5-7-9-13)18(25)15-14(19(26)27-3)11-12(2)22-16(15)28-20/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
JCGBDELUMXWESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=NCC=C)N(C2=O)C(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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